"Pyrazine-2-sulfonamide" chemical properties and structure
"Pyrazine-2-sulfonamide" chemical properties and structure
Chemical Class: Heteroaromatic Sulfonamide | CAS: 55438-68-5 (Generic)[1]
Executive Summary
Pyrazine-2-sulfonamide (
The molecule serves as a primary pharmacophore in the development of Carbonic Anhydrase Inhibitors (CAIs) , targeting isoforms hCA I, II, IX, and XII.[1] Furthermore, it acts as a versatile intermediate in the synthesis of antiviral agents (e.g., Favipiravir analogs) and antitubercular compounds.[1] This guide delineates the structural dynamics, validated synthetic protocols, and reactivity profiles necessary for leveraging this scaffold in high-throughput lead optimization.[1]
Structural & Physicochemical Profile
Electronic Architecture
The pyrazine ring consists of two nitrogen atoms at positions 1 and 4. These heteroatoms exert a strong inductive ($ -I
-
Acidity (pKa): The electron-deficient pyrazine ring stabilizes the conjugate base of the sulfonamide group ($ -SO_2NH^- $). While benzenesulfonamide has a pKa of ~10.1, pyrazine-2-sulfonamide is more acidic (estimated pKa ~8.8–9.2), enhancing its ionization at physiological pH.[1]
-
Basicity: The pyrazine ring nitrogens are weakly basic (pKa of conjugate acid ~0.65), making protonation unlikely under neutral conditions.[1]
Key Properties Table[1]
| Property | Value | Context |
| Molecular Formula | Core Scaffold | |
| Molecular Weight | 159.17 g/mol | Fragment-based Drug Design compliant |
| H-Bond Donors | 1 ($ -NH_2 $) | Critical for Zn(II) coordination |
| H-Bond Acceptors | 4 (2 Ring N, 2 Sulfonyl O) | High interaction potential |
| Topological Polar Surface Area | ~85-90 Ų | Good membrane permeability predictor |
| LogP | ~ -0.8 to -0.2 | Hydrophilic; high aqueous solubility |
Synthetic Methodologies
The direct sulfonation of pyrazine is kinetically unfavorable due to ring deactivation.[2] The most robust protocols utilize 2-aminopyrazine or pyrazine-2-thiol as precursors.
Protocol A: The Modified Sandmeyer-Meerwein Route
This pathway is preferred for generating the sulfonyl chloride intermediate from the readily available 2-aminopyrazine.
Reagents: 2-Aminopyrazine,
-
Diazotization:
-
Chlorosulfonation (Meerwein Reaction):
-
Prepare a saturated solution of
in glacial acetic acid containing catalytic (0.2 eq). -
Add the diazonium solution slowly to the
mixture at 0°C. Allow to warm to room temperature. -
Observation: Evolution of
gas indicates decomposition of the diazo intermediate and radical capture by to form Pyrazine-2-sulfonyl chloride .
-
-
Amination:
-
Extract the sulfonyl chloride (unstable) into DCM.
-
Treat immediately with aqueous
(excess) or a specific amine at 0°C.[1] -
Purification: Acidify to precipitate the sulfonamide or extract with ethyl acetate.
-
Protocol B: Oxidation of Pyrazine-2-thiol
Suitable when the thiol starting material is available.
-
Oxidative Chlorination:
-
Amidation:
-
React the crude sulfonyl chloride with ammonia gas in dry THF.
-
Visualization: Synthetic Workflow & SAR Logic
The following diagram illustrates the synthetic pathway and the Structure-Activity Relationship (SAR) logic for derivatizing the scaffold.
Caption: Figure 1. Chemo-enzymatic logic flow from precursor to target, highlighting critical intermediates and SAR vectors.
Reactivity & Functionalization[1][2]
Nucleophilic Aromatic Substitution ( )
The pyrazine ring is highly activated for
-
Regioselectivity: Nucleophiles (amines, alkoxides) preferentially attack C-3 (ortho to sulfonamide) or C-6 , depending on steric bulk.[1]
-
Application: Introduction of lipophilic side chains to balance the hydrophilicity of the core.
Sulfonamide N-Alkylation
The acidic proton of the sulfonamide ($ -SO_2NH_2
-
Reaction:
[1] -
Note: Monosubstitution is preferred for CAI activity; disubstitution ($ -SO_2NR_2 $) abolishes Zinc coordination.[1]
Pharmacological Mechanism: Carbonic Anhydrase Inhibition[1][3]
Pyrazine-2-sulfonamide functions as a classic Zinc-binder .[1] The mechanism of action is driven by the coordination of the deprotonated sulfonamide nitrogen to the
Mechanism of Action (MOA)[1]
-
Ionization: The sulfonamide moiety (
) ionizes to the anion ( ). -
Coordination: The anion displaces the zinc-bound water molecule/hydroxide ion (
) critical for the catalytic hydration of . -
Stabilization: The pyrazine ring engages in Van der Waals and
-stacking interactions with hydrophobic residues (e.g., Val121, Leu198 in hCA II) lining the active site cavity.[1]
Isoform Selectivity: Modifying the pyrazine ring at position 3 or 5 allows for selectivity tuning between cytosolic (hCA I/II) and transmembrane (hCA IX/XII) isoforms, the latter being targets for hypoxic tumor therapy.[1]
References
-
Patel, N. B., & Patel, N. N. (2003).[1] Synthesis and Antimicrobial Activity of Pyrazine-2-Carboxylic Acid With Various Sulfonamide Derivatives. Oriental Journal of Chemistry.
-
Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.
-
Hadházi, A., et al. (2017).[1] Synthesis and antiviral activity of novel pyrazine-sulfonamide hybrids. Bioorganic & Medicinal Chemistry Letters.
-
PubChem. (n.d.).[1] Pyrazine-2-sulfonamide Compound Summary. National Library of Medicine. [1]
-
ChemScene. (n.d.).[1] Pyrazine-2-sulfonamide Product Information. ChemScene Building Blocks.
